



# Application of Neospiramycin I in Food Safety Testing: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Neospiramycin I** is a major metabolite of the macrolide antibiotic Spiramycin I.[1] Spiramycin is used in veterinary medicine to treat and prevent various bacterial infections in livestock, including cattle, pigs, and poultry.[2] Consequently, residues of spiramycin and its active metabolite, neospiramycin, can be present in food products of animal origin, such as meat, milk, and fish.[1][3] The presence of these residues in the food supply is a public health concern due to the potential for allergic reactions in sensitive individuals and the contribution to the development of antimicrobial resistance.[4][5] To protect consumers, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for spiramycin (often defined as the sum of spiramycin and neospiramycin) in various food commodities.[2][6][7][8][9] This document provides detailed application notes and protocols for the detection of **Neospiramycin I** in food safety testing.

# Regulatory Landscape and Maximum Residue Limits (MRLs)

The monitoring of **Neospiramycin I** residues in food is a critical component of food safety programs. The MRLs for spiramycin, which typically include **Neospiramycin I**, vary by country and food product. These limits are established to ensure that consumer exposure to these residues does not exceed the Acceptable Daily Intake (ADI).



Table 1: Maximum Residue Limits (MRLs) for Spiramycin (sum of Spiramycin and Neospiramycin)

Food Product	MRL (μg/kg)	Regulatory Body/Region
Muscle (Cattle, Chicken, Pig)	200	Codex Alimentarius
Liver (Cattle, Chicken)	600	Codex Alimentarius
Kidney (Cattle)	300	Codex Alimentarius
Fat (Cattle, Chicken)	300	Codex Alimentarius
Milk (Cattle)	200	Codex Alimentarius
Kidney (Chicken)	800	National Regulations (example)
Liver (Pig)	600	National Regulations (example)
Kidney, fat (Pig)	300	National Regulations (example)

# **Analytical Methods for Neospiramycin I Detection**

Several analytical methods are employed for the detection and quantification of **Neospiramycin I** residues in food matrices. The most common and reliable methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

### **High-Performance Liquid Chromatography (HPLC)**

HPLC is a widely used technique for the separation and quantification of **Neospiramycin I**. It offers good sensitivity and selectivity.

Table 2: Performance Characteristics of a Typical HPLC-UV Method for Neospiramycin I



Parameter	Value
Column	Puresil 5C18 (150×4.6mm i.d.)
Mobile Phase	0.05mol/L phosphate buffer (pH 2.5) -acetonitrile (76:24)
Flow Rate	0.5 mL/min
Detection Wavelength	235 nm
Linearity Range	2 to 50 ng
Detection Limit	0.05 μg/g (50 μg/kg)
Recovery Rate (in meat, milk, fish)	80.3 - 85.3%

# **Liquid Chromatography-Tandem Mass Spectrometry** (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific confirmatory method for the analysis of **Neospiramycin I**.[10] It provides unambiguous identification and quantification of the analyte, even at very low concentrations.

Table 3: Performance Characteristics of a Typical LC-MS/MS Method for **Neospiramycin I** in Raw Milk

Parameter	Value
Extraction Solvent	Acetonitrile (ACN)
Cleanup	Solid-Phase Extraction (SPE) cartridges
Ionization Mode	Electrospray Positive Ion (ESI+)
Data Acquisition	Multiple Reaction Monitoring (MRM)
Recovery Rate	82.1 - 108.8%
Intermediate Precision	< 20%
Limit of Detection (LOD)	< 1.0 μg/kg



### **Enzyme-Linked Immunosorbent Assay (ELISA)**

While ELISA kits are commercially available for the screening of other antibiotics like streptomycin and neomycin, specific and validated commercial ELISA kits for the exclusive detection of **Neospiramycin I** in food matrices are not widely documented in the reviewed literature.[11][12][13][14][15][16][17] ELISA methods, if developed, could offer a rapid and high-throughput screening tool for large numbers of samples.

# **Experimental Protocols**

The following are detailed protocols for the extraction and analysis of **Neospiramycin I** from food matrices.

# Protocol 1: HPLC-UV Method for Neospiramycin I in Meat, Milk, and Fish

This protocol is adapted from a method for the determination of spiramycin I and its metabolite, **neospiramycin I**.[3]

- 1. Sample Preparation and Extraction: a. Homogenize 5 g of the sample (meat, fish, or milk). b. Add 20 mL of a 1.2% metaphosphoric acid-methanol solution (5:5, v/v). c. Shake vigorously for 10 minutes. d. Centrifuge at 4000 rpm for 15 minutes. e. Collect the supernatant.
- 2. Solid-Phase Extraction (SPE) Cleanup: a. Condition a Bond Elut SCX (500mg) cartridge with 5 mL of methanol followed by 5 mL of the extraction solution. b. Load the supernatant from step 1e onto the cartridge. c. Wash the cartridge with 5 mL of the extraction solution. d. Elute the analytes with 5 mL of a 5% ammonia in methanol solution. e. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. f. Reconstitute the residue in 1 mL of the mobile phase.
- 3. HPLC Analysis: a. Column: Puresil 5C18 (150×4.6mm i.d.).[3] b. Mobile Phase: 0.05 mol/L phosphate buffer (pH 2.5) acetonitrile (76:24).[3] c. Flow Rate: 0.5 mL/min.[3] d. Injection Volume: 20  $\mu$ L. e. Detection: UV at 235 nm.[3] f. Quantification: Prepare a calibration curve using **Neospiramycin I** standards (2 to 50 ng).[3]



# Protocol 2: LC-MS/MS Confirmatory Method for Neospiramycin I in Raw Milk

This protocol is based on a confirmatory method for spiramycin and **neospiramycin** in raw milk.[10][18]

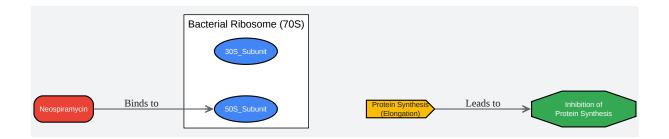
- 1. Sample Preparation and Extraction: a. To 2 g of a raw milk sample, add 8 mL of acetonitrile (ACN). b. Vortex for 1 minute. c. Centrifuge at 10,000 g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube.
- 2. Solid-Phase Extraction (SPE) Cleanup: a. Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water. b. Load the ACN extract from step 1d. c. Wash the cartridge with 3 mL of 5% methanol in water. d. Dry the cartridge under vacuum for 5 minutes. e. Elute the analytes with 4 mL of methanol. f. Evaporate the eluate to dryness under nitrogen at 40°C. g. Reconstitute the residue in 1 mL of the initial mobile phase.
- 3. LC-MS/MS Analysis: a. LC Column: A suitable C18 column. b. Mobile Phase: Gradient elution with A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile. c. Flow Rate: 0.3 mL/min. d. Injection Volume: 10  $\mu$ L. e. Mass Spectrometer: Triple quadrupole mass spectrometer. f. Ionization: Electrospray ionization, positive mode (ESI+). g. Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for **Neospiramycin I** for confirmation. h. Quantification: Use matrix-matched calibration standards for accurate quantification.

### **Visualizations**

# **Mechanism of Action of Spiramycin/Neospiramycin**

Neospiramycin, like its parent compound spiramycin, is a macrolide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation step of polypeptide chain elongation.[2][3][6] This action is primarily bacteriostatic, meaning it inhibits bacterial growth.[3]





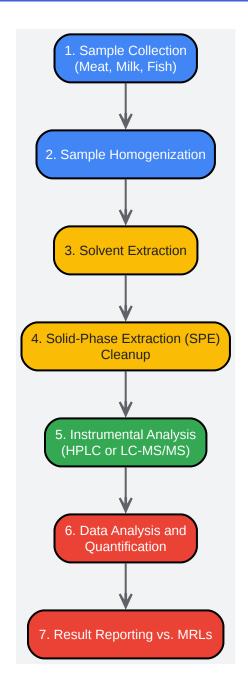
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Caption: Mechanism of action of **Neospiramycin I** on the bacterial ribosome.

# General Workflow for Neospiramycin I Analysis in Food

The following diagram illustrates the general workflow for the analysis of **Neospiramycin I** residues in food samples, from sample collection to data analysis.





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Caption: General workflow for **Neospiramycin I** analysis in food samples.

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